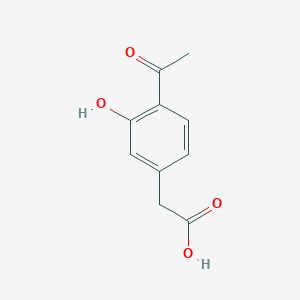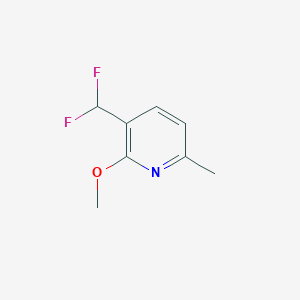
3-(Difluoromethyl)-2-methoxy-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-2-methoxy-6-methylpyridine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-methoxy-6-methylpyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metal catalysts such as copper or palladium .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-methoxy-6-methylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-2-methoxy-6-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-methoxy-6-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridines and fluorinated organic molecules such as:
- 3-(Trifluoromethyl)-2-methoxy-6-methylpyridine
- 3-(Difluoromethyl)-2-methoxy-5-methylpyridine
- 3-(Difluoromethyl)-2-ethoxy-6-methylpyridine .
Uniqueness
3-(Difluoromethyl)-2-methoxy-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C8H9F2NO/c1-5-3-4-6(7(9)10)8(11-5)12-2/h3-4,7H,1-2H3 |
InChI Key |
VGUZKKUOLHEYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


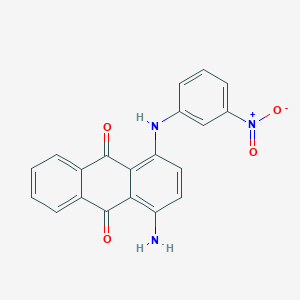
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
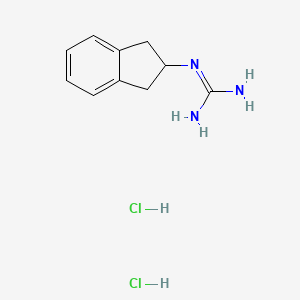
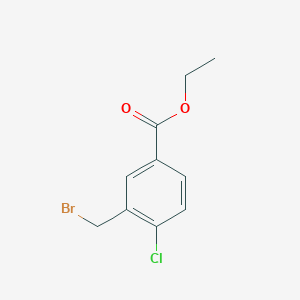
![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
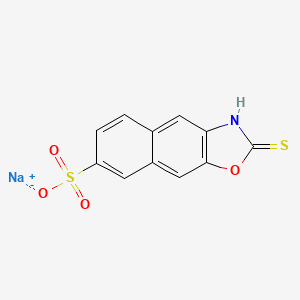



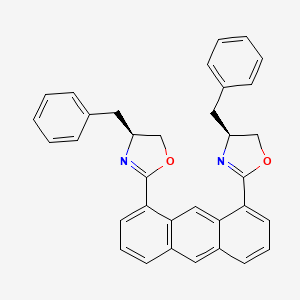
![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
